molecular formula C12H10O2S2 B1604967 2,3-Bis(methylthio)-1,4-naphthalenedione CAS No. 55699-85-9

2,3-Bis(methylthio)-1,4-naphthalenedione

Cat. No. B1604967
CAS RN: 55699-85-9
M. Wt: 250.3 g/mol
InChI Key: YNEAIJHYQCGCSC-UHFFFAOYSA-N
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Description

2,3-Bis(methylthio)-1,4-naphthalenedione, also known as 2,3-DiS-1,4-Napth, is an organic compound with a unique structure. It is composed of two methylthio groups connected to a 1,4-naphthalenedione moiety. This compound has been studied extensively due to its potential applications in various scientific research areas.

Scientific Research Applications

Optoelectronic Properties

Research on photochromic dithienylethenes has shown that compounds structurally related to 2,3-Bis(methylthio)-1,4-naphthalenedione exhibit good photochromic behavior both in solution and in poly-methylmethacrylate (PMMA) amorphous films. These compounds also display strong fluorescence and undergo bathochromic shifts upon increasing concentration, highlighting their potential in optoelectronic applications (Pu et al., 2005).

Organophosphorus Chemistry

The reaction of Lawesson's Reagent with aromatic dihydroxy compounds, including dihydroxy naphthalene, illustrates the synthesis of organophosphorus compounds. This reaction pathway offers a simple route to 1,3,2-dioxaphospholane-2-sulfide derivatives, expanding the toolkit for synthesizing organophosphorus compounds with potential applications in various chemical industries (Shabana, Osman, & Atrees, 1994).

Electrochemical and Coordination Chemistry

Studies on methylthio-substituted naphthalenes, which are structurally similar to 2,3-Bis(methylthio)-1,4-naphthalenedione, have revealed their ability to be oxidized to radical cations and reduced to radical anions. This redox versatility suggests potential applications in developing new materials with specific electrochemical properties (Bock & Brähler, 1979).

Ligand Chemistry for Coordination Complexes

Research on ligands based on naphthalene peri-substituted by heavier Group 15 or Group 16 elements discusses the synthesis and coordination chemistry of such ligands. These studies provide insights into the creation of novel coordination complexes with potential applications in materials science and catalysis (Kilian, Knight, & Woollins, 2011).

Material Science and Electrochromic Devices

Investigations into electrochromic polymers and devices based on derivatives of 3,4-propylenedioxyselenophene have showcased the development of materials with high optical contrast ratios and electrochromic efficiencies. These findings indicate the relevance of structurally related compounds to 2,3-Bis(methylthio)-1,4-naphthalenedione in creating advanced electrochromic devices (Karabay, Pekel, & Cihaner, 2015).

properties

IUPAC Name

2,3-bis(methylsulfanyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEAIJHYQCGCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)C2=CC=CC=C2C1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326067
Record name 2,3-Bis(methylthio)-1,4-naphthalenedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(methylthio)-1,4-naphthalenedione

CAS RN

55699-85-9
Record name 2,3-Bis(methylthio)-1,4-naphthalenedione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(methylthio)-1,4-naphthalenedione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55699-85-9
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Record name 2,3-Bis(methylthio)-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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